3-Bromo-2-(pyridin-2-yl)-1H-indole 3-Bromo-2-(pyridin-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920842
InChI: InChI=1S/C13H9BrN2/c14-12-9-5-1-2-6-10(9)16-13(12)11-7-3-4-8-15-11/h1-8,16H
SMILES:
Molecular Formula: C13H9BrN2
Molecular Weight: 273.13 g/mol

3-Bromo-2-(pyridin-2-yl)-1H-indole

CAS No.:

Cat. No.: VC15920842

Molecular Formula: C13H9BrN2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-(pyridin-2-yl)-1H-indole -

Specification

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
IUPAC Name 3-bromo-2-pyridin-2-yl-1H-indole
Standard InChI InChI=1S/C13H9BrN2/c14-12-9-5-1-2-6-10(9)16-13(12)11-7-3-4-8-15-11/h1-8,16H
Standard InChI Key XLXMYUBGJOJCTM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Electronic Configuration

3-Bromo-2-(pyridin-2-yl)-1H-indole features a planar indole core (C8H6N) substituted at the 3-position with bromine and at the 2-position with a pyridin-2-yl group. The bromine atom’s electronegativity (χ = 2.96) induces electron withdrawal, polarizing the indole ring and enhancing reactivity at the 2- and 4-positions . The pyridine ring, with its nitrogen atom at the 2-position, contributes to π-π stacking interactions and hydrogen-bonding capabilities, as observed in similar structures .

Crystallographic studies of analogous compounds, such as 4-(4-bromophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile, reveal that bromophenyl and indole rings often exhibit significant dihedral angles (52.82°–89.78°) relative to central pyridine planes . This suggests that 3-bromo-2-(pyridin-2-yl)-1H-indole may adopt a non-planar conformation, reducing steric hindrance between the bromine and pyridine moieties.

Table 1: Hypothesized Structural Parameters Based on Analogous Compounds

ParameterValue/DescriptionSource Compound
Dihedral angle (indole-pyridine)28.02°–52.82°4-(4-Bromophenyl)-bipyridine
Bond length (C-Br)1.89–1.92 Å2-Bromo-1-(indol-3-yl)propan-1-one
Hydrogen-bonding sitesN-H (indole), pyridine NThieno[2,3-b]pyridines

Spectroscopic Characteristics

Infrared (IR) spectra of related brominated indoles show distinct absorption bands:

  • C-Br stretch: 550–650 cm⁻¹

  • N-H stretch (indole): 3260–3380 cm⁻¹

  • C≡N stretch (if present): 2218 cm⁻¹

Nuclear magnetic resonance (NMR) data for 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile suggest that the bromine substituent causes deshielding of adjacent protons, with aromatic protons appearing at δ 7.23–7.97 ppm. For 3-bromo-2-(pyridin-2-yl)-1H-indole, similar shifts are expected for H-4 and H-5 indole protons.

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

A patent describing the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine provides a viable template. The process involves:

  • Protection of phenolic groups: Using MEMCl (2-methoxyethoxymethyl chloride) to protect reactive hydroxyl groups .

  • Borylation: Reaction with trimethyl borate to form a boronic acid intermediate.

  • Suzuki-Miyaura coupling: Employing [1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) to couple the boronic acid with 2-bromopyridine .

Table 2: Optimized Reaction Conditions from Patent CN110746345B

StepReagents/ConditionsYield
S1MEMCl, acetonitrile, 25°C, 12 h85–90%
S2Trimethyl borate, Mg catalyst, 70°C, 18 h78–82%
S32-Bromopyridine, Pd(dppf)Cl₂, Na₂CO₃, 75°C, 6 h80.8–81.8%

Alternative Pathways: Cyclization and Functionalization

Thieno[2,3-b]pyridine derivatives are synthesized via cyclization of enaminonitriles, suggesting that 3-bromo-2-(pyridin-2-yl)-1H-indole could be formed by cyclizing a brominated enamine precursor. For example:

  • Condensation of 3-bromoindole-2-carbaldehyde with 2-aminopyridine.

  • Acid-catalyzed cyclization to form the fused ring system.

Stability and Reactivity

Thermal and Oxidative Stability

Brominated indoles exhibit moderate thermal stability, with decomposition temperatures above 200°C . The electron-withdrawing bromine and pyridine groups likely increase resistance to electrophilic substitution but may facilitate nucleophilic aromatic substitution at the 4- and 6-positions of the indole ring.

Reactivity in Cross-Coupling Reactions

The bromine atom serves as a leaving group in palladium-catalyzed reactions. For instance, in the presence of Pd(PPh₃)₄ and a boronic acid, Suzuki coupling could replace bromine with aryl or alkyl groups .

Challenges and Future Directions

  • Synthesis Optimization: Scaling up Pd-catalyzed reactions requires cost-effective catalysts .

  • Crystallographic Validation: Single-crystal X-ray diffraction is needed to confirm the hypothesized dihedral angles.

  • Biological Screening: Prioritize assays for kinase inhibition and antimicrobial activity.

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